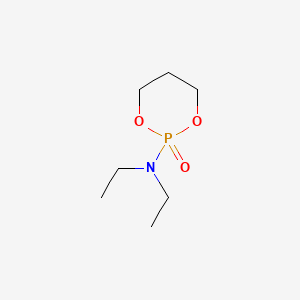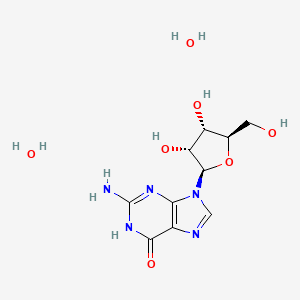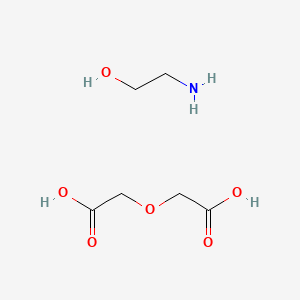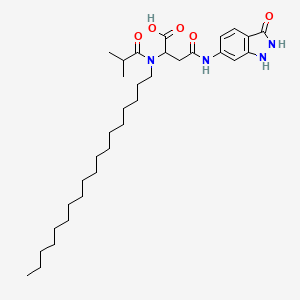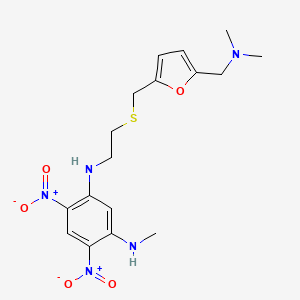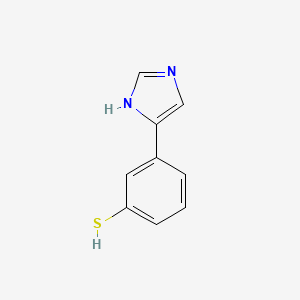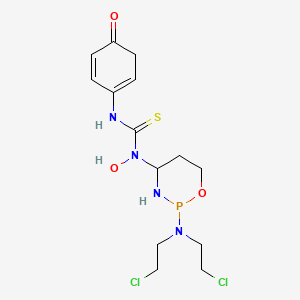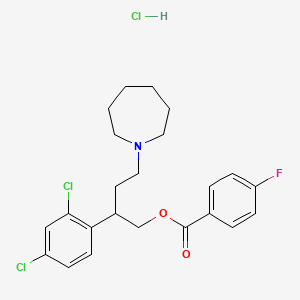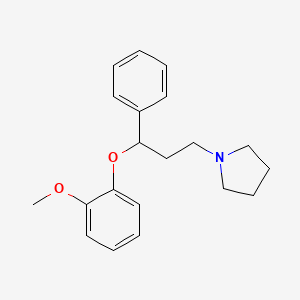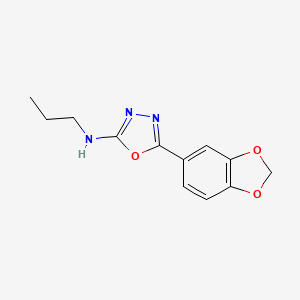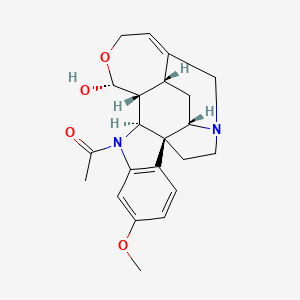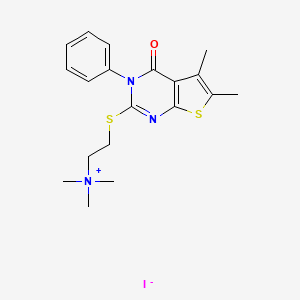
(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane is a complex organophosphorus compound. It is characterized by the presence of multiple phosphoranyl groups and a hexyl chain, making it a unique molecule in the realm of organophosphorus chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane typically involves the reaction of 3-methyl-2-butenyl halides with diphenylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals such as palladium or nickel. The reaction conditions include temperatures ranging from 50°C to 100°C and the use of solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl groups to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoranyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and other functional materials.
Wirkmechanismus
The mechanism of action of (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler organophosphorus compound used in similar applications.
Hexylphosphorane: Another compound with a hexyl chain but lacking the complex phosphoranyl groups.
Diphenylphosphine: A related compound with two phenyl groups attached to phosphorus.
Uniqueness
(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane is unique due to its multiple phosphoranyl groups and the presence of both phenyl and hexyl chains. This structure imparts distinct chemical properties, making it more versatile in various applications compared to simpler organophosphorus compounds.
Eigenschaften
CAS-Nummer |
81195-02-0 |
|---|---|
Molekularformel |
C40H50P2+2 |
Molekulargewicht |
592.8 g/mol |
IUPAC-Name |
3-methylbut-2-enyl-[6-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]hexyl]-diphenylphosphanium |
InChI |
InChI=1S/C40H50P2/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3/q+2 |
InChI-Schlüssel |
XORIGDZTECZZNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC[P+](CCCCCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


